molecular formula C9H19NO3 B028242 Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate CAS No. 102520-97-8

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

Cat. No. B028242
M. Wt: 189.25 g/mol
InChI Key: SBWYTQQSTIUXOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate and its derivatives can be achieved through multiple synthetic routes. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture, showcasing their potential as N-(Boc)-protected nitrones in reactions with organometallics (Guinchard, Vallée, & Denis, 2005). Similarly, a rapid synthetic method for tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate for various compounds, has been established, highlighting the compound's synthetic versatility (Zhao, Guo, Lan, & Xu, 2017).

Molecular Structure Analysis

Understanding the molecular structure of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is crucial for its application in synthesis and reactions. Advanced techniques like 2D heteronuclear NMR experiments have been utilized to characterize its structure, providing detailed insights into its molecular configuration and facilitating further chemical applications (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).

Chemical Reactions and Properties

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical transformations, demonstrating its role as a versatile building block in organic synthesis. For example, its derivatives have been used as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines, highlighting their utility in constructing complex organic molecules (Guinchard, Vallée, & Denis, 2005).

Scientific Research Applications

  • Organic Synthesis Reactions

    • This compound is widely used as an amino protecting agent in organic synthesis reactions . Its amino protecting group (BOC group) can stably protect the amino group under many reaction conditions and prevent non-specific reaction .
  • Alkali Buffer and Ligand

    • It can also be used as an alkali buffer and ligand .
  • Medicinal Chemistry, Biochemistry, and Materials Science

    • Its unique physical and chemical properties make it an ideal candidate for use in organic chemistry, medicinal chemistry, biochemistry, and materials science.
  • Chemical Synthesis

    • This compound is used in chemical synthesis . It is a versatile chemical compound used in scientific research. Its applications range from organic synthesis to drug development, making it an indispensable tool for scientists exploring new frontiers in various fields.
  • Pharmaceutical Research

    • It can be used in pharmaceutical research. Its unique physical and chemical properties make it an ideal candidate for use in organic chemistry, medicinal chemistry, biochemistry, and materials science.
  • Material Science

    • It can also be used in material science. Its unique physical and chemical properties make it an ideal candidate for use in organic chemistry, medicinal chemistry, biochemistry, and materials science.

properties

IUPAC Name

tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWYTQQSTIUXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561873
Record name tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

CAS RN

102520-97-8
Record name tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate
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Synthesis routes and methods I

Procedure details

A solution of 2-amino-2-methyl-1-propanol (921.2 mg, 10.33 mmol) in dichloromethane (5 ml) was cooled to 0° C. To the mixture was added a solution of di-t-butyl carbonate (Boc2O)(2.1045 g, 9.64 mmol) in dichloromethane (5 ml) dropwise for 30 minutes. After addition, the mixture was warmed to room temperature and stirred for 5 hours. The mixture was added to sat. NaHCO3 aqueous solution and extracted three times with ethyl acetate. The extract was dried over MgSO4 and concentrated to give the crude title compound (1.7204 g: 88%).
Quantity
921.2 mg
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5 mL
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2.1045 g
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5 mL
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Synthesis routes and methods II

Procedure details

2-Methoxy-2-amino-1-propanol is dissolved in saturated aqueous NaHCO3 at room temperature. Di-tert-butyl di-carbonate is added in tert-butanol. The contents are stirred overnight and then extracted with ethyl acetate. The organic layer is dried over MgSO4 and filtered. The filtrate is evaporated to give N-Boc-2-amino-2-methyl-1-propanol.
Name
2-Methoxy-2-amino-1-propanol
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Di-tert-butyl di-carbonate
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Synthesis routes and methods III

Procedure details

N-Boc-aminoisobutyric acid is dissolved in tetrahydrofuran and stirred at 0° C. under argon. Bis(N-methylpiperazinyl)aluminum hydride is added and the reaction mixture heated to reflux overnight. Ether is then added, and the excess hydride is quenched with saturated NaCl. The aqueous phase is separated and extracted with ether. The combined organic phases are washed with 2M NaOH, 2M HCl and saturated NaCl. The solution is dried over NaSO4 and evaporated to yield N-Boc-2-amino-2-methylpropanol.
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Bis(N-methylpiperazinyl)aluminum hydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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